molecular formula C8H14O3 B063305 Oxiranecarboxylic acid,3-propyl-,ethyl ester,(2s-trans)-(9ci) CAS No. 172277-26-8

Oxiranecarboxylic acid,3-propyl-,ethyl ester,(2s-trans)-(9ci)

Cat. No.: B063305
CAS No.: 172277-26-8
M. Wt: 158.19 g/mol
InChI Key: MRUCFECRMITDHC-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its chiral centers at the 2nd and 3rd positions, making it an important molecule in stereochemistry. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate typically involves the enantioselective epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often involve the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst in the presence of a chiral ligand such as diethyl tartrate.

Industrial Production Methods

In an industrial setting, the production of ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted alcohols and ethers.

Scientific Research Applications

Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate in various chemical processes.

Properties

CAS No.

172277-26-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (2S,3R)-3-propyloxirane-2-carboxylate

InChI

InChI=1S/C8H14O3/c1-3-5-6-7(11-6)8(9)10-4-2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

MRUCFECRMITDHC-RQJHMYQMSA-N

SMILES

CCCC1C(O1)C(=O)OCC

Isomeric SMILES

CCC[C@@H]1[C@H](O1)C(=O)OCC

Canonical SMILES

CCCC1C(O1)C(=O)OCC

Synonyms

Oxiranecarboxylic acid, 3-propyl-, ethyl ester, (2S-trans)- (9CI)

Origin of Product

United States

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